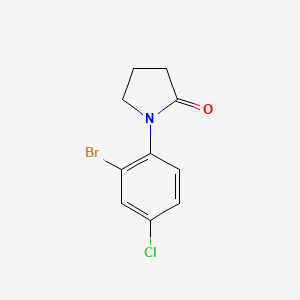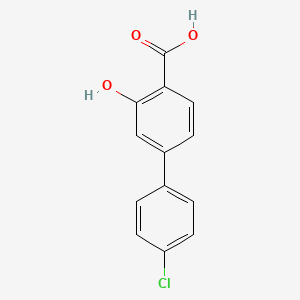
(7-hydroxy-1-pentylindol-3-yl)-naphthalen-1-ylmethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(7-hydroxy-1-pentylindol-3-yl)-naphthalen-1-ylmethanone: is a minor monohydroxylated urinary metabolite of JWH 018, a synthetic cannabinoid. This compound is a derivative of WIN 55,212-2 and acts as a mildly selective agonist of the peripheral cannabinoid receptor (CB2) . It is primarily used for research and forensic applications .
Wirkmechanismus
Target of Action
The primary target of the JWH 018 7-hydroxyindole metabolite is the peripheral cannabinoid (CB2) receptor . The CB2 receptor is part of the endocannabinoid system, which plays a crucial role in regulating a variety of physiological processes including pain sensation, mood, and memory.
Mode of Action
JWH 018 7-hydroxyindole metabolite acts as a mildly selective agonist of the CB2 receptor . An agonist is a substance that initiates a physiological response when combined with a receptor. In this case, the metabolite binds to the CB2 receptor and activates it, leading to a series of changes in the cell.
Pharmacokinetics
It is a minor monohydroxylated urinary metabolite of jwh 018 , suggesting that it is produced in the body through the metabolism of JWH 018 and is excreted in the urine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: : The synthesis of (7-hydroxy-1-pentylindol-3-yl)-naphthalen-1-ylmethanone involves the hydroxylation of JWH 018. This process can be achieved through various chemical reactions, including phase I metabolism using human liver microsomes (HLMs) . The reaction conditions typically involve the use of specific enzymes and cofactors to facilitate the hydroxylation process.
Industrial Production Methods: The compound is usually prepared in small quantities in laboratory settings using controlled chemical reactions .
Analyse Chemischer Reaktionen
Types of Reactions: : (7-hydroxy-1-pentylindol-3-yl)-naphthalen-1-ylmethanone undergoes several types of chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: : Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The conditions for these reactions vary depending on the desired outcome but typically involve controlled temperatures and pH levels .
Major Products: : The major products formed from these reactions include various hydroxylated and reduced derivatives of JWH 018 .
Wissenschaftliche Forschungsanwendungen
Chemistry: : In chemistry, (7-hydroxy-1-pentylindol-3-yl)-naphthalen-1-ylmethanone is used as an analytical reference standard for the quantification of JWH 018 and its metabolites by gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) .
Biology: : In biological research, this compound is used to study the metabolism and pharmacokinetics of synthetic cannabinoids. It helps in understanding how these compounds are processed in the body and their potential effects on various biological systems .
Medicine: : Although not used directly in medicine, this compound is valuable in forensic toxicology to detect and quantify the presence of synthetic cannabinoids in biological samples .
Industry: : In the industry, this compound is used for quality control and standardization of synthetic cannabinoid products .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: : Similar compounds include JWH 018 4-hydroxyindole metabolite, JWH 018 6-hydroxyindole metabolite, and other hydroxylated derivatives of JWH 018 .
Uniqueness: : (7-hydroxy-1-pentylindol-3-yl)-naphthalen-1-ylmethanone is unique due to its specific hydroxylation position, which affects its binding affinity and selectivity for the CB2 receptor. This makes it a valuable tool for studying the structure-activity relationships of synthetic cannabinoids .
Eigenschaften
IUPAC Name |
(7-hydroxy-1-pentylindol-3-yl)-naphthalen-1-ylmethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23NO2/c1-2-3-6-15-25-16-21(19-12-8-14-22(26)23(19)25)24(27)20-13-7-10-17-9-4-5-11-18(17)20/h4-5,7-14,16,26H,2-3,6,15H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHAPOWHHSCCXIL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C=C(C2=C1C(=CC=C2)O)C(=O)C3=CC=CC4=CC=CC=C43 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601017771 |
Source


|
| Record name | JWH-018 7-hydroxyindole metabolite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601017771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
357.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1307803-45-7 |
Source


|
| Record name | JWH-018 7-hydroxyindole metabolite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601017771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Propanamide, 2-(acetylamino)-N-[2-(methylamino)ethyl]-](/img/new.no-structure.jpg)





![5-[3-(naphthalene-1-carbonyl)indol-1-yl]pentanoic acid](/img/structure/B593999.png)


